

2-(Chloromethyl)-4-methylquinazoline chem

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Compound of Interest

Compound Name:	2-(Chloromethyl)-4-methylquinazoline
Cat. No.:	B046745

An In-depth Technical Guide to the Chemical Reactivity Profile of **2-(Chloromethyl)-4-methylquinazoline**

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, **2-(Chloromethyl)-4-methylquinazoline** stands out as a highly valuable and—privileged scaffold found in numerous biologically active compounds—with a highly reactive chloromethyl group at the 2-position.^{[1][2]} This strategic utility.^{[3][4]} The reactivity of this molecule is overwhelmingly dictated by the chloromethyl substituent, which serves as a handle for introducing a vast depth exploration of the synthesis, core reactivity, and practical application of **2-(Chloromethyl)-4-methylquinazoline**, offering field-proven insights for future research.

Physicochemical Properties & Safety Profile

A foundational understanding of a reagent's properties is critical before its use in any synthetic protocol.

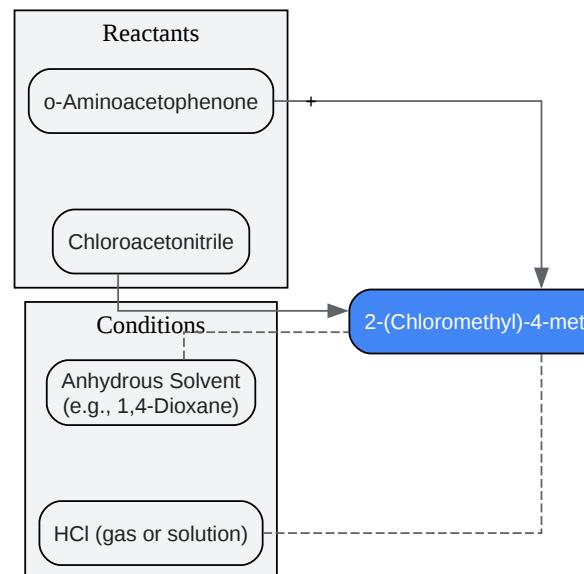
Property	Value
CAS Number	109113-72-6
Molecular Formula	C ₁₀ H ₉ ClN ₂
Molecular Weight	192.64 g/mol
Appearance	White to off-white or yellow crystalline solid
Melting Point	61-65 °C
Solubility	Sparingly soluble in water, moderate solubility in organic solvents

Safety & Handling: **2-(Chloromethyl)-4-methylquinazoline** is classified as a hazardous substance.^[7] The presence of the reactive chloromethyl group is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.^[6] Therefore, it must be handled with appropriate personal protective equipment in a fume hood. For storage, it should be kept in a tightly sealed, light-resistant container, protected from moisture and heat, and stored away from strong oxidizers.

Synthesis: Forging the Key Intermediate

The reliable synthesis of **2-(Chloromethyl)-4-methylquinazoline** is a prerequisite for its widespread application. While several routes exist, the most common involves the condensation of an aminoacetophenone derivative and chloroacetonitrile, typically catalyzed by an acid.^[8]

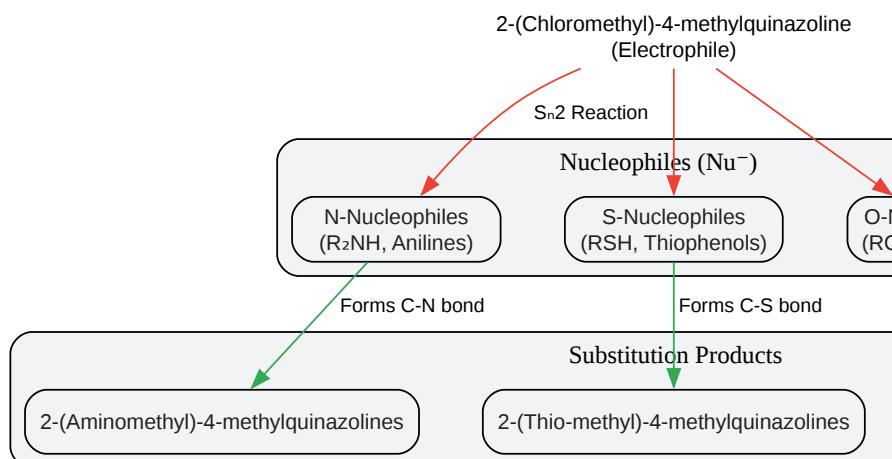
One well-documented procedure uses 1-(2-aminophenyl)-ethanone (o-aminoacetophenone) and chloroacetonitrile with hydrogen chloride gas in an azeotropic mixture to yield the product in good yield, making it suitable for large-scale production.^[8]

[Click to download full resolution via product page](#)**Fig. 1:** Common synthetic route to the title compound.

Alternative methods involving different catalysts or starting materials have also been reported, aiming to improve yield and purity under varied conditions. Starting materials.

The Core Reactivity Profile: An Electrophile Primed for Action

The chemical behavior of **2-(Chloromethyl)-4-methylquinazoline** is dominated by the electrophilic carbon of the chloromethyl group. This position is the adjacent quinazoline ring system. This makes it an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions.^[3]

[Click to download full resolution via product page](#)**Fig. 2:** Overview of nucleophilic substitution reactions.

Reactions with N-Nucleophiles: Building Blocks for Bioactive Molecules

The most extensively documented reactions involve nitrogen-based nucleophiles, particularly primary and secondary amines.^[1] This reactivity is the research has focused on preparing 2-(substituted-aminomethyl)-4-methylquinazoline derivatives as potential anticancer agents.^[1]

- Mechanism & Causality: The reaction proceeds via a classical S_N2 pathway. An amine, acting as the nucleophile, attacks the electrophilic methyl carbonate, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of an amine will affect the reaction.[\[10\]](#)
- Scope: A wide variety of nucleophiles can be used, including:
 - Aliphatic amines (primary and secondary)
 - Anilines and other aromatic amines
 - Heterocyclic amines (e.g., piperidine, morpholine)

The introduction of different aromatic and heteroaromatic amines has yielded compounds with significant antiproliferative effects against various cancer cell lines, making this reaction useful for high-throughput screening.

Reactions with S-Nucleophiles: Introducing Sulfur Functionality

Thiols (R-SH) and thiophenols are potent nucleophiles and react readily with **2-(Chloromethyl)-4-methylquinazoline**.[\[11\]](#)[\[12\]](#)

- Mechanism & Causality: The high nucleophilicity of the sulfur atom, particularly in its thiolate form (RS⁻), makes this reaction very efficient.[\[12\]](#) The reaction involves the formation of a reactive thiolate anion. This anion then displaces the chloride in a clean S_N2 reaction to form a thioether linkage.[\[13\]](#)
- Applications: The resulting thioether derivatives are valuable intermediates themselves. The sulfur atom can be further oxidized to sulfoxides or sulfones, or the parent molecule.

Reactions with O-Nucleophiles: Accessing Ether Derivatives

Alcohols and phenols can also serve as nucleophiles, although they are generally less reactive than amines or thiols.

- Mechanism & Causality: To facilitate the reaction with less nucleophilic alcohols or phenols, a strong base (e.g., sodium hydride, NaH) is often required to deprotonate the oxygen atom, increasing its nucleophilicity. The reaction leads to the formation of ether derivatives.

Cyclization Reactions

The inherent structure of **2-(Chloromethyl)-4-methylquinazoline**, possessing both an electrophilic center and nucleophilic nitrogen atoms within the same molecule, makes it amenable to intramolecular cyclization. Through tethering a nucleophile to another part of the molecule, cyclization can lead to the formation of novel fused heterocyclic systems.

Application Spotlight: A Key Intermediate in Drug Discovery

The reactivity profile of **2-(Chloromethyl)-4-methylquinazoline** makes it a crucial building block in the synthesis of pharmaceuticals.[\[4\]](#)[\[15\]](#)

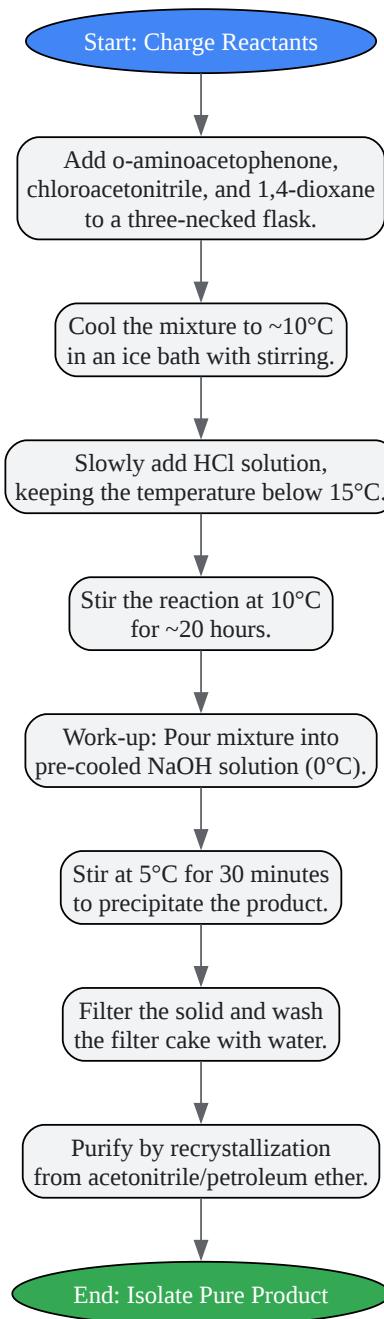
- Anticancer Agents: Many potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinazoline core with a 2-(Chloromethyl)-4-methyl group. This handle allows for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.[\[16\]](#)
- Antidiabetic Drugs: The compound is a documented intermediate in the synthesis of Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes.[\[17\]](#)

Experimental Protocols: A Practical Guide

The following protocols are representative of the core reactivity of **2-(Chloromethyl)-4-methylquinazoline**.

Protocol 1: Synthesis of **2-(Chloromethyl)-4-methylquinazoline**

This protocol is adapted from established literature procedures.[\[8\]](#)

[Click to download full resolution via product page](#)**Fig. 3:** Workflow for the synthesis of the title compc**Methodology:**

- Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and thermometer, add o-aminoacetophenone (27.0g, 0.20 mol), chloroacetc
- Acid Addition: Cool the stirred mixture in an ice bath to 10°C. Slowly add hydrochloric acid solution (150 mL) dropwise, ensuring the internal tempe
- Reaction: After the addition is complete, continue stirring the mixture at 10°C for 20 hours.^[8]
- Work-up and Quenching: In a separate beaker, prepare a pre-cooled solution of 50% sodium hydroxide (450 mL) at 0°C. Pour the reaction mixture
- Precipitation: Stir the resulting mixture at 5°C for 30 minutes to allow for complete precipitation of the product.^[8]

- Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water. Purify the crude product by recrystallization.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a generalized procedure based on common literature methods.[\[10\]](#)

Methodology:

- Reaction Setup: To a solution of **2-(Chloromethyl)-4-methylquinazoline** (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 mL/mmol), add the de
- Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions run fo
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silic

Conclusion

2-(Chloromethyl)-4-methylquinazoline is a powerful and versatile electrophilic building block. Its reactivity is centered on the chloromethyl group at oxygen nucleophiles. This predictable and robust reactivity profile, coupled with the biological significance of the quinazoline scaffold, cements its status in metabolic diseases. A thorough understanding of its handling, synthesis, and reaction patterns, as outlined in this guide, is essential for any scientist involved in pharmaceutical research.

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